1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine
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Overview
Description
1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine is a synthetic organic compound characterized by the presence of both chlorophenyl and methoxybenzenesulfonyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine typically involves multi-step organic reactions
Preparation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides. For instance, 2-chlorophenylmethanesulfonyl chloride and 4-methoxybenzenesulfonyl chloride can be used to introduce the respective sulfonyl groups under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production would require efficient purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or desulfonylated products.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chlorophenyl)methanesulfonyl]azetidine
- 3-(4-methoxybenzenesulfonyl)azetidine
- 1-[(2-chlorophenyl)methanesulfonyl]-3-azetidinone
Comparison
1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine is unique due to the presence of both chlorophenyl and methoxybenzenesulfonyl groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-3-(4-methoxyphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S2/c1-24-14-6-8-15(9-7-14)26(22,23)16-10-19(11-16)25(20,21)12-13-4-2-3-5-17(13)18/h2-9,16H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTADLBUGMONTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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